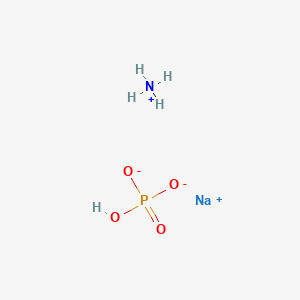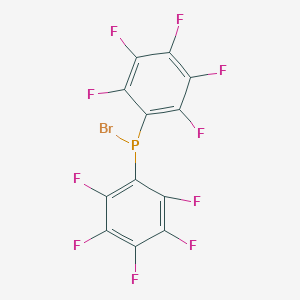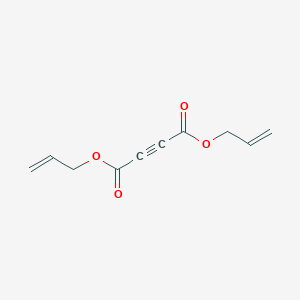
zinc;dioxido(dioxo)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc chromate is a chemical compound with the formula ZnCrO₄. It appears as a yellow-green crystalline solid or yellow powder. This compound is primarily used as a corrosion-resistant agent in industrial painting, particularly for coating iron and aluminum materials . It was extensively used in the aerospace and automotive industries during the 20th century due to its excellent anti-corrosive properties .
Mechanism of Action
Target of Action
Zinc chromate, a chemical compound with the formula ZnCrO4, is primarily used as a coating over iron or aluminium materials . Its main targets are metallic surfaces, particularly those of iron and aluminium . The compound forms a protective layer on these surfaces, enhancing their corrosion resistance and adhesion properties .
Mode of Action
Zinc chromate interacts with its targets (metallic surfaces) through a process known as chromate conversion . This process involves treating the material with a chromate solution, often containing hexavalent chromium compounds . The chromate reacts with the zinc, forming a protective and complex film on the surface . This film serves as a barrier against corrosion, offering improved resistance in diverse environmental conditions .
Biochemical Pathways
While zinc chromate’s primary function is as a protective coating, it’s worth noting that zinc, as an element, plays a crucial role in numerous biological functions. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It is involved in various physiological processes, including cell cycle progression, immune functions, and many other physiological procedures . .
Pharmacokinetics
It is primarily used as an industrial coating . It’s important to note that zinc, as a trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies .
Result of Action
The primary result of zinc chromate’s action is the formation of a protective and complex film on the surface of metallic materials . This film enhances the corrosion resistance and adhesion properties of the coated surface . It is particularly effective in protecting aluminium and iron surfaces from corrosion .
Action Environment
Zinc chromate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound offers improved resistance against corrosion in diverse environmental conditions . Concerns related to the environmental and health impacts of hexavalent chromium have led to the development and adoption of alternative coatings . Therefore, the choice of using zinc chromate as a coating may depend on regulatory standards and sustainability goals in the given environment .
Biochemical Analysis
Biochemical Properties
Zinc chromate does not directly participate in biochemical reactions. It is known that chromium, one of the components of zinc chromate, can interact with various biomolecules. Chromium toxicity can lead to physiological, biochemical, and ultra-structural alterations in plants .
Cellular Effects
The cellular effects of zinc chromate are primarily due to its chromium content. Chromium can cause a variety of adverse effects, including reduction of growth and biomass, chlorosis in young leaves, lowering of pigment content, disturbance of stomatal conductance, enzymatic function alteration, root cell damage, and ultra-morphological modification of roots .
Molecular Mechanism
It is known that chromium can interact with various biomolecules and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that chromium can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that chromium can have toxic or adverse effects at high doses .
Metabolic Pathways
Zinc chromate does not directly participate in metabolic pathways. Chromium, one of the components of zinc chromate, can interact with various enzymes and cofactors .
Transport and Distribution
It is known that chromium can interact with various transporters and binding proteins .
Subcellular Localization
It is known that chromium can be directed to specific compartments or organelles .
Preparation Methods
Zinc chromate can be synthesized through several methods:
Cronak Process: This industrial method involves immersing zinc or zinc-plated metal in a solution of sodium dichromate and sulfuric acid for a few seconds.
Reaction of Zinc Oxide with Chromium Trioxide: In this method, zinc oxide reacts with chromium trioxide in an aqueous solution, forming zinc chromate and water.
Reaction of Potassium Chromate with Zinc Sulfate: Neutral potassium chromate reacts with zinc sulfate to form zinc chromate and potassium sulfate as a byproduct.
Chemical Reactions Analysis
Zinc chromate undergoes various chemical reactions:
Oxidation-Reduction Reactions: Zinc chromate exhibits strong oxidizing properties and reacts with reducing agents.
Reaction with Acids: When zinc chromate is treated with acids, it can lead to the dissolution of zinc and the formation of chromic acid.
Formation of Complexes: Zinc chromate can form complexes with other metal ions, enhancing its corrosion-resistant properties.
Scientific Research Applications
Zinc chromate has several scientific research applications:
Corrosion Resistance: It is widely used in chromate conversion coatings to enhance the corrosion resistance of zinc-plated substrates.
Pigments and Paints: Zinc chromate is used as a pigment in paints, varnishes, and linoleum manufacturing due to its bright yellow color and durability.
Metal Surface Treatment: It is employed in the treatment of metal surfaces to prevent rust and degradation.
Electroplating Intermediates: Zinc chromate is used in electroplating processes to improve the adhesion and longevity of coatings.
Comparison with Similar Compounds
Zinc chromate is often compared with other chromate compounds such as potassium chromate and sodium chromate. While all these compounds serve as corrosion inhibitors, zinc chromate is particularly valued for its superior adhesion properties and effectiveness in forming protective coatings . Compared to red oxide primers, zinc chromate provides greater corrosion protection .
Similar Compounds
- Potassium chromate
- Sodium chromate
- Zinc dichromate
- Red oxide primer
Properties
CAS No. |
13530-65-9 |
|---|---|
Molecular Formula |
CrH2O4Zn |
Molecular Weight |
183.4 g/mol |
IUPAC Name |
dihydroxy(dioxo)chromium;zinc |
InChI |
InChI=1S/Cr.2H2O.2O.Zn/h;2*1H2;;;/q+2;;;;;/p-2 |
InChI Key |
AQKPQGSTQZCUEV-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
O[Cr](=O)(=O)O.[Zn] |
Color/Form |
Yellow prisms Lemon yellow powde |
density |
3.43 at 68 °F (USCG, 1999) 3.40 g/cu cm 3.4 g/cm³ |
melting_point |
316 °C |
Key on ui other cas no. |
13530-65-9 37300-23-5 |
physical_description |
Zinc chromate is an odorless yellow solid. Sinks in water. (USCG, 1999) Liquid; OtherSolid YELLOW CRYSTALLINE POWDER. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Sparingly soluble in water 3.08 g/100 g water Soluble in acid, liquid ammonia; insoluble in acetone Dissolves readily in acids Solubility in water: none |
Synonyms |
zinc chromate zinc chromate (H2Cr2O7), Zn salt (1:1) zinc chromate (H2Cr2O7), Zn salt (1:1), trihydrate zinc chromate (Zn2(CrO4)O), monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)


![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)



